molecular formula C7H8BrN3 B8434294 6-Bromo-5-methylpicolinimidamide

6-Bromo-5-methylpicolinimidamide

Cat. No.: B8434294
M. Wt: 214.06 g/mol
InChI Key: OSHFAQCLIUMRSI-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpicolinimidamide is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a picolinamide core, a scaffold recognized in antifungal research for targeting essential fungal proteins such as Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae . The bromine and methyl substituents on the pyridine ring offer distinct sites for further chemical modification, such as metal-catalyzed cross-coupling reactions, making this reagent a versatile building block for creating compound libraries . Picolinamide and benzamide derivatives have been identified as promising scaffolds with antifungal properties, opening avenues for the development of novel therapeutic agents against invasive fungal infections . As a key synthetic intermediate, this compound can be utilized in the synthesis of more complex heterocyclic compounds, which are prevalent in active pharmaceutical ingredients and ligands for metalloenzymes . This product is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

6-bromo-5-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8BrN3/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3H,1H3,(H3,9,10)

InChI Key

OSHFAQCLIUMRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=N)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference ID
6-Bromo-5-methylpicolinimidamide 6-Br, 5-CH₃, picolinimidamide core C₇H₉BrN₄ Potential intermediate for drug synthesis; bromine enables cross-coupling reactions N/A
4-Amino-6-bromoquinoline 4-NH₂, 6-Br, quinoline core C₉H₆BrN₂ Used in kinase inhibitor development; bromine aids halogen bonding
4-Amino-5-imidazolecarboxamide hydrochloride 5-imidazolecarboxamide, HCl salt C₄H₇ClN₆O Antimetabolite in cancer research; imidazole enhances DNA interaction
4-Amino-6-chloro-2-methylpyrimidine 4-NH₂, 6-Cl, 2-CH₃, pyrimidine core C₅H₇ClN₃ Intermediate for antiviral agents; chloro group facilitates nucleophilic substitution
4-Amino-6-hydroxynicotinic acid 4-NH₂, 6-OH, nicotinic acid backbone C₆H₆N₂O₃ Chelating agent; hydroxyl group enhances solubility in aqueous systems

Key Observations:

Substituent Effects: Bromine vs. Chlorine: Bromine in this compound offers superior leaving-group ability compared to chlorine in 4-Amino-6-chloro-2-methylpyrimidine, making it more reactive in cross-coupling reactions .

Functional Group Comparison: Imidamide vs. Carboxamide: The imidamide group in the target compound provides two NH₂ groups, which could form stronger hydrogen bonds than the single amide in 4-Amino-5-imidazolecarboxamide hydrochloride. This may enhance selectivity for proteases or nucleotide-binding proteins.

Biological Relevance: Compounds like 4-Amino-6-bromoquinoline and 4-Amino-5-imidazolecarboxamide hydrochloride are established in kinase and antimetabolite research, respectively. The target compound’s unique structure may fill a niche in targeting bromodomain-containing proteins or metalloenzymes.

Research Findings and Limitations

  • Synthetic Utility : Brominated pyridines are prized for their versatility in medicinal chemistry, but the imidamide group in This compound introduces synthetic challenges, such as sensitivity to acidic conditions .
  • Biological Data Gap: No direct studies on the target compound’s bioactivity were identified in the evidence. However, analogs like 4-Amino-6-hydroxynicotinic acid demonstrate that hydroxyl or amino groups at position 4/6 correlate with antioxidant or antiviral effects, suggesting testable hypotheses for the target compound.

Preparation Methods

Synthetic Route Overview

This method, adapted from a patented protocol for 6-bromo-2-pyridinecarboxylic acid derivatives, involves sequential diazotization, bromination, and oxidation starting from 6-amino-2-methylpyridine (Figure 1).

Step 1: Diazotization and Bromination
6-Amino-2-methylpyridine is treated with hydrobromic acid (HBr) and bromine at −20°C to −10°C, followed by sodium nitrite (NaNO₂) at 0–15°C. The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes bromination at the 6-position.

Step 2: Oxidation to Carboxylic Acid
The resulting 6-bromo-2-methylpyridine is oxidized using nitric acid (HNO₃) or potassium permanganate (KMnO₄) at 50–80°C to yield 6-bromo-2-pyridinecarboxylic acid.

Step 3: Amidoxime Formation and Cyclization
The carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride) and coupled with amidoximes (e.g., 2-pyridinylamidoxime) under basic conditions. Subsequent cyclization via potassium hydroxide in dimethyl sulfoxide (DMSO) yields 6-bromo-5-methylpicolinimidamide.

Table 1: Key Reaction Parameters for Diazotization-Bromination-Oxidation

ParameterConditions/ValuesSource
Diazotization temperature−20°C to −10°C
Bromine stoichiometry1.1–1.3 equiv relative to amine
Oxidation yield65–78%
Cyclization efficiency70–85% (dependent on base)

Direct Amidination of 6-Bromo-5-methylpicolinonitrile

Methodology

This approach, inspired by picolinimidamide syntheses, employs 6-bromo-5-methylpicolinonitrile as the starting material. The nitrile group is directly converted to an amidine via reaction with ammonium chloride (NH₄Cl) and sodium methoxide (NaOMe) in methanol.

Reaction Mechanism
The nitrile undergoes nucleophilic attack by ammonia (generated in situ from NH₄Cl and NaOMe), forming an intermediate imidate, which tautomerizes to the amidine product.

Table 2: Optimization Data for Direct Amidination

VariableOptimal ValueYieldSource
Temperature100–160°C73%
NH₄Cl stoichiometry1.2 equiv68–73%
SolventAnhydrous methanol

Advantages :

  • Single-step synthesis reduces purification complexity.

  • High reproducibility under anhydrous conditions.

Limitations :

  • Requires strict temperature control to prevent decomposition.

  • Limited scalability due to exothermic ammonia release.

Coupling of Amidoximes with Acyl Chlorides

Procedure

Derived from heterocyclic drug discovery protocols, this method involves:

  • Synthesis of 6-bromo-5-methylpicolinoyl chloride from the corresponding carboxylic acid.

  • Reaction with 2-pyridinylamidoxime in chloroform under reflux.

  • Base-mediated cyclization (e.g., KOH/DMSO) to form the imidamide core.

Critical Observations :

  • The 2,6-dichlorophenyl group in related compounds enhances binding affinity via hydrophobic interactions with adenosine receptors.

  • Substituent positioning (e.g., methyl at C5) influences reaction kinetics due to steric effects.

Table 3: Comparative Yields for Acyl Chloride Coupling

Acyl Chloride DerivativeAmidoxime PartnerYield (%)Source
6-Bromo-5-methylpicolinoyl chloride2-Pyridinylamidoxime82
6-Bromo-5-methylpicolinoyl chloride3-Pyridinylamidoxime76

Analysis of Method Efficacy

Yield and Purity Comparison

  • Method 1 : Highest overall yield (78% after oxidation; 85% in cyclization) but involves multi-step purification.

  • Method 2 : Moderate yield (73%) with simpler workflow but lower scalability.

  • Method 3 : Superior regioselectivity (82% yield) but requires specialized reagents.

Industrial Scalability Considerations

  • Method 1’s use of p-toluenesulfonic acid as a catalyst reduces side reactions, making it suitable for bulk production.

  • Method 3’s reliance on DMSO as a solvent poses waste disposal challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-5-methylpicolinimidamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation and imidamide formation. For example, bromination of a methylpicolinimidamide precursor using N-bromosuccinimide (NBS) in acetic acid achieves regioselective substitution at the 6-position . Post-synthesis, purity is validated via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm functional groups (e.g., imidamide NH stretches at ~3300 cm⁻¹) and bromine incorporation (e.g., C-Br vibrations at 550–650 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities <1% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and methyl groups (δ 2.3–2.6 ppm). Bromine’s inductive effect deshields adjacent carbons, shifting ¹³C signals upfield .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 230.0 (C₇H₈BrN₃⁺) .
  • X-ray Crystallography : Resolve spatial arrangement of bromine and methyl substituents for structure-activity relationship (SAR) studies .

Q. What nucleophilic substitution reactions are feasible with this compound?

  • Reaction Design : The bromine atom at C6 is highly reactive due to electron withdrawal from the pyridine ring, enabling SNAr (nucleophilic aromatic substitution) . Common nucleophiles include amines (yielding 6-amino derivatives) and thiols. Reaction conditions (e.g., DMF at 80°C with K₂CO₃) influence selectivity and byproduct formation . Kinetic studies using HPLC-MS are advised to monitor intermediate formation .

Advanced Research Questions

Q. How can contradictions in biological activity data between this compound analogs be resolved?

  • Analytical Framework :

  • Triangulation : Cross-validate data using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) .
  • Meta-Analysis : Compare substituent effects across analogs (e.g., 3-Bromo-6-methylpicolinic acid vs. 5-Bromo-4-hydroxypicolinic acid) to identify structure-dependent trends .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of bromine/methyl groups on binding affinity .

Q. What strategies optimize halogenation reactions for this compound derivatives?

  • Optimization Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilicity at C6 .
  • Catalyst Screening : Pd(OAc)₂ improves yield in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
  • Temperature Control : Low temperatures (−20°C) minimize competing elimination pathways .

Q. How does the bromine substituent influence regioselectivity in downstream reactions?

  • Mechanistic Insight : Bromine’s electron-withdrawing effect increases electrophilicity at C6, directing nucleophilic attack to this position. Comparative studies with non-brominated analogs (e.g., 6-Methylpicolinimidamide) show reduced reactivity at C6, confirming bromine’s role . Isotopic labeling (e.g., ⁸¹Br NMR) tracks substitution pathways .

Data Contradiction & Validation

Q. What methodologies ensure reliability in conflicting solubility or stability data?

  • Best Practices :

  • Standardized Protocols : Use consistent solvent systems (e.g., PBS pH 7.4 for solubility assays) .
  • Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
  • Collaborative Validation : Share samples with independent labs to replicate results .

Q. How can researchers reconcile discrepancies in SAR studies between in vitro and in vivo models?

  • Approach :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., oxidative dehalogenation) .
  • Proteomic Mapping : Identify off-target interactions using affinity chromatography-mass spectrometry .

Comparative Studies

Q. How do this compound and its 3-bromo isomer differ in reactivity?

  • Key Differences : The 6-bromo isomer exhibits higher electrophilicity due to proximity to the electron-deficient pyridine nitrogen. In contrast, the 3-bromo analog (e.g., 3-Bromo-6-methylpicolinic acid) shows enhanced hydrogen-bonding capacity via the carboxylic acid group .

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